Welcome to the BenchChem Online Store!
molecular formula C8H6O2<br>C6H4(CHO)2<br>C8H6O2 B127526 o-Phthalaldehyde CAS No. 643-79-8

o-Phthalaldehyde

Cat. No. B127526
M. Wt: 134.13 g/mol
InChI Key: ZWLUXSQADUDCSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05527524

Procedure details

Four aliquots of the conjugate were hydrolyzed with concentrated HCl at 115° C. for 20 hours and analyzed for phenylalanine. The phenylalanine was quantified as the o-phthalaldehyde/2-mercaptoethanol derivative using reverse phase HPLC with a fluorescence detector (HPLC conditions as Example 24 except the eluent gradient was 12% to 80% methanol over 20 min. and then held at 80% for 5 min.). The o-phthalaldehyde derivative was prepared as given in Example 24. For a 25 μL aliquot of the conjugate, 26 nmoles phenylalanine were found. This corresponds to 0.26 μmoles BOCPheLeuPheLeuPhe on the conjugate.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
o-phthalaldehyde 2-mercaptoethanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
Cl.N[C@H](C(O)=O)CC1C=CC=CC=1.[CH:14]1[CH:19]=[C:18]([CH:20]=[O:21])[C:17]([CH:22]=[O:23])=[CH:16][CH:15]=1.SCCO.N(C(OC(C)(C)C)=O)[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(O)=O)CC1C=CC=CC=1)=O)CC(C)C)=O)CC1C=CC=CC=1)=O)CC(C)C)=O)CC1C=CC=CC=1>CO>[CH:14]1[CH:19]=[C:18]([CH:20]=[O:21])[C:17]([CH:22]=[O:23])=[CH:16][CH:15]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@@H](CC1=CC=CC=C1)C(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@@H](CC1=CC=CC=C1)C(=O)O
Step Four
Name
o-phthalaldehyde 2-mercaptoethanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C(C(=C1)C=O)C=O.SCCO
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@@H](CC1=CC=CC=C1)C(=O)O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N([C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)C(=O)OC(C)(C)C
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
over 20 min.
Duration
20 min

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C1=CC=C(C(=C1)C=O)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.